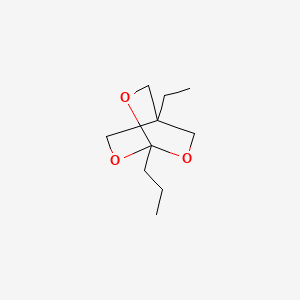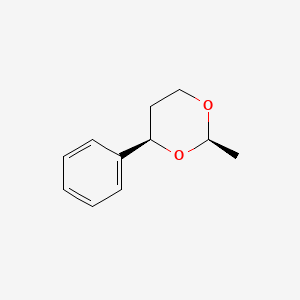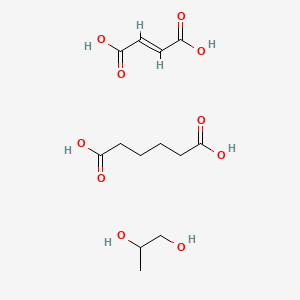
2,6-Dimethyl-4-methylideneoctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-methylideneoctane is an organic compound with the molecular formula C11H22 It is a branched hydrocarbon, specifically an alkene, characterized by the presence of a double bond at the fourth carbon atom and methyl groups at the second and sixth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-methylideneoctane can be achieved through several methods. One common approach involves the alkylation of 2,6-dimethylheptane with a suitable alkylating agent under controlled conditions. The reaction typically requires a strong base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes, such as the use of zeolite catalysts, to achieve high yields and selectivity. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-methylideneoctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can yield the saturated hydrocarbon.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur at the double bond or methyl groups, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Chlorine or bromine gas in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,6-Dimethyl-4-methylideneoctane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-methylideneoctane involves its interaction with molecular targets, such as enzymes or receptors. The double bond in the compound allows it to participate in various chemical reactions, including addition and substitution reactions, which can modulate its biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylheptane: A saturated hydrocarbon with similar branching but lacking the double bond.
2,6-Dimethyl-4-heptene: An alkene with a similar structure but a shorter carbon chain.
2,4-Dimethyl-6-octene: An isomer with different positions of the double bond and methyl groups.
Uniqueness
2,6-Dimethyl-4-methylideneoctane is unique due to its specific arrangement of the double bond and methyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for studying structure-activity relationships and developing new materials and pharmaceuticals.
Properties
CAS No. |
61063-92-1 |
|---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
2,6-dimethyl-4-methylideneoctane |
InChI |
InChI=1S/C11H22/c1-6-10(4)8-11(5)7-9(2)3/h9-10H,5-8H2,1-4H3 |
InChI Key |
FCBQFJZCLRLYQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(=C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Diethyl {chloro[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14594826.png)
![2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14594833.png)
![1-{1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14594835.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]-](/img/structure/B14594854.png)
methanone](/img/structure/B14594858.png)
![4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol](/img/structure/B14594871.png)
![3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14594872.png)


![1-[1-(2,4-Dichlorophenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14594893.png)

